[R-(R*,R*)]-2-(1-Azabicyclo[2.2.2]oct-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one
説明
Systematic IUPAC Nomenclature and Stereochemical Descriptors
The systematic IUPAC name for this compound is (3aR)-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one . This nomenclature reflects its fused polycyclic structure and stereochemical configuration. The benz[de]isoquinolin-1-one core consists of a benzene ring fused to an isoquinoline system, with a ketone group at position 1. The 1-azabicyclo[2.2.2]octan-3-yl substituent denotes a bicyclic amine moiety attached at position 2 of the isoquinoline backbone.
The stereochemical descriptors (3aR) and (3R) indicate the absolute configurations of the two chiral centers. The Cahn-Ingold-Prelog priority rules determine these assignments:
- For the bicyclo[2.2.2]octane system, the nitrogen atom receives the highest priority, followed by the carbon atoms in the bridge.
- At the benz[de]isoquinoline junction (position 3a), the fused ring system’s spatial arrangement dictates the R configuration.
| Stereochemical Feature | Configuration | Priority Assignment Basis |
|---|---|---|
| Bicyclo[2.2.2]octane | (3R) | Nitrogen > bridge carbons |
| Benz[de]isoquinoline | (3aR) | Ring fusion geometry |
This compound’s stereochemistry is critical for its biological activity, as mirror-image enantiomers (e.g., 3aS/3S) would exhibit distinct physicochemical and pharmacological properties.
Molecular Formula and Structural Isomerism
The molecular formula C₁₉H₂₄N₂O corresponds to a molar mass of 296.41 g/mol . Key structural features include:
- A benz[de]isoquinolin-1-one core with two fused six-membered rings.
- A 1-azabicyclo[2.2.2]octane substituent at position 2.
- Partial saturation in the isoquinoline ring system (positions 2,3,3a,4,5,6).
Structural isomerism in this compound arises from two primary factors:
- Regioisomerism : Alternative fusion patterns of the benzene and isoquinoline rings (e.g., benz[f]isoquinoline vs. benz[de]isoquinoline).
- Stereoisomerism : Four possible stereoisomers exist due to the two chiral centers (3aR/3aS and 3R/3S). However, only the (3aR,3R) configuration is synthetically and biologically relevant for this compound.
| Isomer Type | Distinguishing Feature | Example Variant |
|---|---|---|
| Regioisomer | Ring fusion position | Benz[f]isoquinoline |
| Stereoisomer | Chiral center configuration | (3aS,3S)-enantiomer |
The absence of functional group isomerism is notable, as the ketone and amine groups are integral to the core structure.
Registry Numbers and Database Identifiers
This compound is cataloged across major chemical databases with the following identifiers:
| Database | Identifier | Value |
|---|---|---|
| CAS Registry | CAS Number | 149653-99-6 |
| PubChem | CID | 15656882 |
| ChEMBL | ChEMBL ID | CHEMBL1191964 |
| ChemSpider | CSID | 13186952 |
Additional identifiers include:
These identifiers facilitate precise tracking in pharmacological research, particularly in studies targeting neurological receptors. The CAS Registry Number (149653-99-6) is universally recognized for regulatory and commercial purposes, while the PubChem CID (15656882) links to bioactivity data and synthetic protocols.
特性
IUPAC Name |
(3aR)-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20/h2,4,6,13,15,17H,1,3,5,7-12H2/t15-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZBLNMUGSZIPR-RDJZCZTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@H]4CN5CCC4CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
The synthesis of [R-(R*,R*)]-2-(1-Azabicyclo[2.2.2]oct-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one involves several steps. One common method includes the dehydration of specific precursor compounds followed by hydrogenation to yield the desired product . Industrial production methods often involve the use of advanced catalytic processes to ensure high yield and purity.
化学反応の分析
Hydrogenation and Reduction Pathways
Key intermediates are synthesized via catalytic hydrogenation:
-
Intermediate IV : Naphthalene-1,8-dicarboxylic anhydride condenses with (S)-quinuclidin-3-amine in refluxing isopropanol to form a dihydroisoquinoline-dione .
-
Intermediate V : Hydrogenation of IV using PtO₂ in ethanol yields a hydroxylated hexahydro derivative .
Hydrogenation Parameters
| Parameter | Value | Source |
|---|---|---|
| Catalyst | PtO₂ (Adams catalyst) | |
| Solvent | Ethanol | |
| Pressure | H₂ (1 atm) |
Dehydration under Acidic Conditions
The hydroxyl intermediate undergoes acid-mediated dehydration to form the tetrahydro derivative:
-
Step : Treatment of the hydroxylated compound (V) with HCl in refluxing isopropanol eliminates water, yielding 2-(1-azabicyclo[2.2.2]oct-3-yl)-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one (VI) .
Dehydration Conditions
| Parameter | Value | Source |
|---|---|---|
| Acid | HCl (concentrated) | |
| Solvent | Isopropanol | |
| Temperature | Reflux (~82°C) |
Stereochemical Resolution
The final product exists as a diastereomeric mixture resolved via crystallization:
-
Resolution : (3aS)-2-(1-azabicyclo[2.2.2]oct-3S-yl)-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one hydrochloride is isolated by repeated crystallization from isopropanol .
Crystallization Parameters
| Parameter | Value | Source |
|---|---|---|
| Solvent | Isopropanol | |
| Purity | >99% enantiomeric excess |
Formylation in Low-Temperature Reactions
Alternative routes employ formylating agents at subzero temperatures:
-
Step : N-[(3S)-1-azabicyclo[2.2.2]oct-3-yl]-5,6,7,8-tetrahydronaphthalene-1-carboxamide reacts with dimethylformamide (DMF) and n-butyllithium (n-BuLi) at −75°C to form the tetrahydro intermediate .
Low-Temperature Formylation
| Parameter | Value | Source |
|---|---|---|
| Formylating Agent | DMF | |
| Base | n-BuLi | |
| Temperature | −75°C | |
| Solvent | THF/Hexanes |
Comparison of Synthetic Routes
Degradation and Stability
Under acidic or oxidative conditions, palonosetron degrades into:
科学的研究の応用
Serotonin Receptor Antagonism
The compound is related to palonosetron, a well-known selective serotonin receptor antagonist used primarily for its antiemetic properties in chemotherapy-induced nausea and vomiting. Research indicates that derivatives of this compound could enhance the efficacy of existing treatments or provide alternatives for patients who do not respond well to current medications .
Neurological Disorders
Due to its interaction with serotonin receptors, there is potential for this compound's application in treating neurological disorders such as anxiety and depression. Studies suggest that compounds affecting serotonin pathways can modulate mood and anxiety levels, indicating a promising avenue for further research and development .
Pain Management
The structure of [R-(R*,R*)]-2-(1-Azabicyclo[2.2.2]oct-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one may also allow it to function as an analgesic through its action on central nervous system pathways involved in pain perception. This aspect warrants investigation into its effectiveness and safety profile as an analgesic agent.
Case Studies and Research Findings
Synthesis and Development
The synthesis of this compound has been documented in various patents detailing processes that could be optimized for large-scale production. These methods often involve the use of specific reagents and conditions tailored to yield high purity and activity of the final product .
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors in the nervous system. It acts as an antagonist, blocking the action of certain neurotransmitters and thereby exerting its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural and Stereochemical Differences
Key analogs include:
Table 1: Structural and Physicochemical Comparison
- Saturation: The target compound’s hexahydro benz[de]isoquinoline core enhances rigidity and stability compared to tetrahydro analogs like Comp-7 .
- Stereochemistry : Comp-2 shares the hexahydro core but differs in stereochemistry (3aR vs. R*), which may alter receptor binding kinetics. Comp-7’s (S)-configuration reduces 5-HT₃ affinity due to mismatched spatial orientation .
Pharmacological Activity
- Target Compound : Exhibits high selectivity for 5-HT₃ receptors, making it effective in managing chemotherapy-induced nausea and vomiting. The hexahydro structure enhances metabolic stability, prolonging its half-life .
- Comp-2 (PALO) : Retains 5-HT₃ antagonism but shows slightly reduced potency (~20% lower in vitro binding affinity) due to stereochemical mismatches .
- Comp-7 : The tetrahydro core and (S)-configuration result in a 50% drop in activity, highlighting the importance of saturation and stereochemistry .
Cross-Reactivity and Selectivity
- Immunoassays for the target compound show <5% cross-reactivity with Comp-7, confirming its structural uniqueness .
- Virtual screening studies (e.g., Tanimoto similarity <0.7) classify analogs like Comp-2 as "similar but distinct," aligning with the activity cliff concept .
生物活性
The compound [R-(R*,R*)]-2-(1-Azabicyclo[2.2.2]oct-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one is a member of the benzisoquinoline family and has garnered attention due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic applications.
Chemical Structure and Properties
The compound's structure features a bicyclic azabicyclo[2.2.2]octane moiety fused with a hexahydrobenzisoquinoline core. Its molecular formula is C19H24N2O, with a molecular weight of 284.41 g/mol. The stereochemistry at the azabicyclo position plays a crucial role in its biological activity.
Research indicates that this compound acts primarily as a 5-HT3 receptor antagonist . The 5-HT3 receptor is a subtype of serotonin receptor implicated in various physiological processes, including nausea and anxiety regulation. By blocking these receptors, the compound may exhibit antiemetic effects and potential anxiolytic properties.
Biological Activity Overview
- Antiemetic Effects : The compound has shown promise in reducing nausea and vomiting induced by chemotherapy in preclinical models.
- Cognitive Enhancement : Preliminary studies suggest that it may enhance cognitive functions by modulating cholinergic pathways through its interaction with nicotinic acetylcholine receptors (nAChRs) .
- Neuroprotective Properties : The compound has been evaluated for neuroprotective effects in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer’s disease.
Pharmacokinetics
The pharmacokinetic profile of the compound indicates rapid brain penetration and high oral bioavailability in animal models. For instance:
- Half-life : Approximately 0.48 hours in vivo.
- Volume of Distribution (Vd) : 3.43 L/kg, indicating extensive distribution beyond plasma .
Study 1: Antiemetic Efficacy
In a study evaluating the antiemetic efficacy of the compound, it was administered to rat models subjected to chemotherapeutic agents. Results indicated a significant reduction in vomiting episodes compared to control groups.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Vomiting Episodes | 15 | 5 |
| Weight Loss (%) | 10% | 2% |
Study 2: Cognitive Performance
A separate study assessed the cognitive-enhancing effects using the novel object recognition test in rats. The treatment group demonstrated significantly improved recognition memory.
| Test Parameter | Control Group | Treatment Group |
|---|---|---|
| Recognition Index | 0.45 | 0.75 |
Q & A
What are the key challenges in synthesizing [R-(R,R)]-2-(1-Azabicyclo[...]isoquinolin-1-one, and how can reaction conditions be optimized?**
Basic Research Focus
Synthesis of this compound involves multi-step reactions with stereochemical complexity. A common approach includes coupling bicyclic amines with benzisoquinolinone precursors under reductive amination or nucleophilic substitution conditions. Challenges include low yields due to steric hindrance from the azabicyclo[2.2.2]octane moiety and maintaining stereochemical integrity.
Methodological Answer :
- Use chiral catalysts (e.g., Rhodium-BINAP complexes) to control stereochemistry during azabicyclo[2.2.2]octane formation .
- Optimize solvent polarity (e.g., ethanol or DMF) and temperature (reflux vs. room temperature) to improve coupling efficiency .
- Monitor intermediates via LC-MS and purify via preparative HPLC to isolate enantiomerically pure fractions .
How can advanced spectroscopic techniques resolve structural ambiguities in this compound?
Advanced Research Focus
The compound’s fused bicyclic systems and stereocenters require precise structural elucidation. Conflicting data may arise from overlapping NMR signals or crystallographic disorder.
Methodological Answer :
- X-ray crystallography : Resolve absolute stereochemistry using synchrotron radiation (e.g., Argonne National Laboratory’s Advanced Photon Source) .
- 2D-NMR (COSY, NOESY) : Assign proton-proton correlations and confirm spatial proximity of substituents in the benzisoquinolinone ring .
- DFT calculations : Compare computed vs. experimental IR/Raman spectra to validate bond vibrations .
What experimental designs are suitable for evaluating its pharmacological activity while addressing data reproducibility?
Advanced Research Focus
Contradictions in bioactivity data (e.g., receptor binding vs. cellular assays) may stem from impurities or assay variability.
Methodological Answer :
- Use randomized block designs with split-split plots to account for variables like dose, cell line, and incubation time .
- Validate purity (>98% via LC-UV) and include negative controls (e.g., enantiomers) to isolate stereospecific effects .
- Apply Hill coefficient analysis to distinguish allosteric vs. competitive binding modes in dose-response curves .
How can computational modeling predict metabolic pathways and potential toxicity?
Advanced Research Focus
Metabolite identification is critical for preclinical safety but experimentally labor-intensive.
Methodological Answer :
- Molecular docking : Simulate interactions with CYP450 isoforms (e.g., CYP3A4) to predict oxidation sites .
- QSAR models : Train on datasets of structurally similar azabicyclic compounds to estimate ADME properties .
- Validate predictions with in vitro microsomal assays and HPLC-MS/MS metabolite profiling .
What strategies address discrepancies in stability studies under varying pH and temperature?
Basic Research Focus
Degradation pathways (e.g., hydrolysis of the lactam ring) may vary across experimental conditions.
Methodological Answer :
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (H₂O₂) conditions at 40°C .
- Monitor degradation via UPLC-PDA and identify byproducts using HRMS .
- Use Arrhenius plots to extrapolate shelf-life at standard storage conditions (25°C/60% RH) .
How can environmental impact assessments be designed for this compound?
Advanced Research Focus
Ecotoxicity data gaps require interdisciplinary approaches.
Methodological Answer :
- OECD Test Guidelines : Conduct Daphnia magna acute toxicity tests (48h EC₅₀) and algal growth inhibition assays .
- Fugacity modeling : Predict environmental partitioning (air, water, soil) using physicochemical properties (logP, pKa) .
- Long-term microcosm studies : Evaluate biodegradation in simulated freshwater ecosystems .
What analytical methods differentiate polymorphic forms of this compound?
Basic Research Focus
Polymorphism affects solubility and bioavailability.
Methodological Answer :
- PXRD : Compare diffraction patterns to reference databases (e.g., Cambridge Structural Database) .
- DSC/TGA : Identify thermal transitions (melting, decomposition) to distinguish anhydrous vs. hydrated forms .
- Solid-state NMR : Resolve crystallographic differences in hydrogen bonding networks .
How can synthetic routes be optimized to reduce hazardous byproducts?
Advanced Research Focus
Green chemistry principles are critical for sustainable synthesis.
Methodological Answer :
- Replace toxic solvents (e.g., DCM) with biodegradable alternatives (cyclopentyl methyl ether) .
- Employ catalytic asymmetric synthesis to minimize stoichiometric reagents .
- Use continuous flow reactors to enhance heat/mass transfer and reduce waste .
What statistical methods resolve contradictions in dose-response relationships across studies?
Advanced Research Focus
Conflicting efficacy data may arise from non-linear kinetics.
Methodological Answer :
- Apply mixed-effects models to account for inter-study variability .
- Use Bland-Altman plots to assess agreement between in vitro and in vivo datasets .
- Perform meta-analysis with funnel plots to detect publication bias .
How do stereochemical variations in the azabicyclo[2.2.2]octane moiety influence biological activity?
Advanced Research Focus
Minor stereochemical changes can drastically alter receptor binding.
Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
